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molecular formula C13H16ClNO B3382156 4-Benzylpiperidine-1-carbonyl chloride CAS No. 31252-43-4

4-Benzylpiperidine-1-carbonyl chloride

Cat. No. B3382156
M. Wt: 237.72 g/mol
InChI Key: LDNVHKQYAWVPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335324B1

Procedure details

4-Benzylpiperidine (0.5 g, 2.86 mmol) was added to a mixture of phosgene (3.8 ml of 20% phosgene in toluene solution, 7.13 mmol). The mixture was stirred at 0° C. for 1 hour. The reaction mixture was partitioned between water (25 ml) and ethyl acetate (2×25 ml). The organic phase was washed with 1N HCl (1×40 ml), saturated sodium chloride (1×50 ml), dried over sodium sulfate and concentrated to give a yellow oil. Purification by flash column chromatography (silica gel, 0-10% ethyl acetate/hexane) gave 0.47 g of title product. IR (film) 1733.1 cm−1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](Cl)([Cl:16])=[O:15]>>[CH2:1]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]([Cl:16])=[O:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (25 ml) and ethyl acetate (2×25 ml)
WASH
Type
WASH
Details
The organic phase was washed with 1N HCl (1×40 ml), saturated sodium chloride (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, 0-10% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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